ethyl 4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via acid-catalyzed cyclocondensation of thiourea, ethyl acetoacetate, and 4-methoxybenzaldehyde . Its structure features a tetrahydropyrimidine core with a 4-methoxyphenyl substituent at position 4, a methyl group at position 6, and a thione (C=S) moiety at position 2. The compound crystallizes as a 0.105-hydrate, with the pyrimidine ring adopting a conformation intermediate between boat, screw-boat, and twist-boat forms . The methoxy group enhances electron density on the aromatic ring, influencing hydrogen-bonding interactions and crystal packing .
Properties
IUPAC Name |
ethyl 4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-4-20-14(18)12-9(2)16-15(21)17-13(12)10-5-7-11(19-3)8-6-10/h5-8,13H,4H2,1-3H3,(H2,16,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSCTNNFIRCYLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Historical Context and Significance of the Biginelli Reaction
The Biginelli reaction, first reported by Pietro Biginelli in 1891, remains the cornerstone for synthesizing tetrahydropyrimidine derivatives. This one-pot, three-component reaction involves an aldehyde, a β-ketoester, and urea or thiourea under acidic conditions. For ethyl 4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the reaction components are:
- Aldehyde : 4-Methoxybenzaldehyde (introducing the 4-methoxyphenyl group)
- β-Ketoester : Ethyl acetoacetate (providing the methyl and carboxylate groups)
- Thiourea : Introducing the sulfanylidene moiety.
Early syntheses faced challenges such as low yields and prolonged reaction times. Advances in catalytic systems and solvent optimization have addressed these limitations, enabling efficient large-scale production.
Synthetic Methodologies and Optimization
Classic Acid-Catalyzed Biginelli Reaction
The traditional method employs hydrochloric acid (HCl) as a Brønsted acid catalyst in ethanol under reflux. A representative procedure involves:
- Mixing 4-methoxybenzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), and thiourea (1.3 mmol) in ethanol.
- Adding concentrated HCl (0.1 mmol) and refluxing for 6–12 hours.
- Cooling, filtering, and recrystallizing the precipitate from ethanol.
Yield : 55–65%.
Limitations : Moderate yields and side product formation due to competing reactions.
Lewis Acid-Catalyzed Modifications
Lewis acids like ferric chloride (FeCl₃) enhance reaction efficiency by activating the aldehyde. A protocol from PMC literature details:
- Combining 4-methoxybenzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), and thiourea (1.3 mmol) in ethanol.
- Adding FeCl₃ (0.2 mmol) and refluxing for 6 hours.
- Purifying via salting out with acetone/petroleum ether or column chromatography.
Yield : 60–70%.
Advantages : Faster reaction times and reduced side products compared to HCl.
Organocatalytic Approaches
DABCO (1,4-diazabicyclo[2.2.2]octane), a mild base, offers an alternative to acidic conditions. A study from the Iranian Journal of Pharmaceutical Research reports:
- Reacting 4-methoxybenzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), and thiourea (1 mmol) in ethanol.
- Adding DABCO (0.1 mmol) and refluxing for 4–5 hours.
- Isolating the product by filtration and recrystallization.
Yield : 75–80%.
Benefits : Higher yields and shorter reaction times (Table 1).
Table 1. Comparison of Catalytic Systems
| Catalyst | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| HCl | Ethanol | 6–12 | 55–65 | |
| FeCl₃ | Ethanol | 6 | 60–70 | |
| DABCO | Ethanol | 4–5 | 75–80 |
Structural Elucidation and Analytical Data
Spectroscopic Characterization
Infrared (IR) Spectroscopy :
- ν(C=O) : 1680–1700 cm⁻¹ (ester carbonyl).
- ν(C=S) : 1250–1270 cm⁻¹ (thione group).
- ν(N–H) : 3200–3300 cm⁻¹ (secondary amine).
¹H NMR (400 MHz, DMSO-d₆) :
- δ 1.10 (t, J = 7.0 Hz, 3H, CH₂CH₃).
- δ 2.30 (s, 3H, C6–CH₃).
- δ 3.75 (s, 3H, OCH₃).
- δ 4.05 (q, J = 7.0 Hz, 2H, OCH₂CH₃).
- δ 5.20 (d, J = 3.0 Hz, 1H, C4–H).
- δ 6.80–7.30 (m, 4H, aromatic H).
¹³C NMR (100 MHz, DMSO-d₆) :
Mechanistic Insights
The Biginelli reaction proceeds via:
- Aldehyde Activation : Protonation or Lewis acid coordination enhances electrophilicity.
- Knoevenagel Condensation : The aldehyde reacts with ethyl acetoacetate to form an α,β-unsaturated intermediate.
- Nucleophilic Attack : Thiourea attacks the α-carbon, forming a hemiaminal.
- Cyclization : Intramolecular dehydration yields the tetrahydropyrimidine core.
Chemical Reactions Analysis
Nucleophilic Substitution at Sulfanylidene Group
The thione (-C=S) group undergoes nucleophilic substitution with hydrazine hydrate to form pyrazole derivatives :
Reaction Scheme
Ethyl 4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate
-
NH₂NH₂·H₂O → 3-Methyl-1H-pyrazol-5-ol + Byproducts
Experimental Data
| Parameter | Value | Source |
|---|---|---|
| Reagent | Excess hydrazine hydrate | |
| Conditions | Reflux (6 h, solvent-free) | |
| Yield | 55–66% |
Hydrogen-Bond-Mediated Supramolecular Assembly
Crystallographic studies reveal N–H···S/O hydrogen bonding, forming ribbon-like architectures critical for solid-state stability .
Key Interactions
| Interaction Type | Bond Length (Å) | Geometry | Source |
|---|---|---|---|
| N–H···S | 2.42–2.48 | R₂²(8) motifs | |
| N–H···O | 2.68–2.73 | R₄⁴(20) rings |
Ester Hydrolysis
The ethyl ester undergoes hydrolysis under basic conditions to yield carboxylic acid derivatives, though specific data require extrapolation from analogous dihydropyrimidinones .
Methoxy Group Reactivity
The 4-methoxyphenyl substituent participates in electrophilic aromatic substitution (e.g., nitration, halogenation), but direct experimental evidence for this compound remains unreported .
Comparative Reactivity with Analogues
A structural comparison highlights enhanced solubility and target affinity due to the 4-methoxyphenyl group versus non-substituted derivatives :
| Derivative | Key Reactivity Difference | Source |
|---|---|---|
| Ethyl 4-phenyl-6-methyl-2-thioxo-DHPM | Lower solubility in polar solvents | |
| Ethyl 4-(4-Cl-phenyl)-6-methyl-DHPM | Increased electrophilic substitution |
Mechanistic Insights
Scientific Research Applications
Pharmaceutical Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives are being explored for their potential in treating neurological and cardiovascular diseases. The presence of the sulfanylidene moiety enhances the biological activity of the compounds derived from it.
Case Study: Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against several human cancer cell lines. A study highlighted its application in designing new anticancer agents that combine structures from different pharmacological classes, leading to improved efficacy in targeting cancer cells .
Agricultural Chemistry
Ethyl 4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is utilized in the formulation of agrochemicals. Its derivatives have shown promise in developing effective pesticides and herbicides that enhance crop yields while minimizing environmental impact.
Table: Agrochemical Applications
| Application | Description |
|---|---|
| Pesticides | Effective against a range of pests with minimal toxicity to non-target species. |
| Herbicides | Selectively targets weeds while preserving crop integrity. |
Biochemical Research
In biochemical studies, this compound is employed to investigate enzyme inhibition and receptor binding mechanisms. It aids researchers in discovering new therapeutic agents by providing insights into molecular interactions.
Example: Enzyme Inhibition Studies
Research has indicated that compounds based on ethyl 4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene can inhibit specific enzymes linked to disease pathways, offering potential for drug development targeting metabolic disorders .
Material Science
The compound is also being explored for its potential in material science applications. Its unique properties may lead to the development of novel materials with enhanced thermal stability and mechanical strength.
Research Insights
Studies have suggested that incorporating this compound into polymer matrices could improve the overall performance of materials used in industrial applications .
Mechanism of Action
The mechanism of action of ethyl 4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, thereby exhibiting anticancer properties. Additionally, it can modulate inflammatory pathways by inhibiting key signaling molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituent at position 4 significantly impacts solubility, melting points, and crystallinity. Key analogs include:
Observations :
- Electron-withdrawing groups (e.g., -F, -Cl) increase melting points due to stronger intermolecular forces (e.g., dipole-dipole interactions) .
- Hydration (as in the target compound) enhances solubility in polar solvents .
Functional Group Modifications
Replacing the thione (C=S) group with an oxo (C=O) group alters hydrogen-bonding capacity:
Key Insight : Thione derivatives exhibit stronger hydrogen-bonding networks, influencing crystal packing and stability .
Crystallographic and Hydrogen-Bonding Patterns
Crystal structures reveal distinct hydrogen-bonding motifs:
Implication : The methoxy group in the target compound facilitates hydration-driven O–H···O bonds, absent in anhydrous analogs .
Biological Activity
Ethyl 4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its synthesis, structural characteristics, and biological activities, particularly its antibacterial properties.
Synthesis and Structural Characteristics
The compound is synthesized through acid-catalyzed cyclocondensation reactions involving thiourea, ethyl 3-oxobutanoate, and substituted benzaldehydes. The resulting structures exhibit a reduced pyrimidine ring conformation that can vary between boat, screw-boat, and twist-boat forms depending on the substituents present .
Crystal Structure Analysis
The crystal structure of this compound reveals important details about its molecular geometry. The compound forms hydrogen-bonded ribbons through N-H...O and N-H...S interactions, which contribute to its stability and potential reactivity .
| Atom | x-coordinate | y-coordinate | z-coordinate | U_iso |
|---|---|---|---|---|
| S1 | 1.08339(5) | 0.22865(4) | 1.02799(3) | 0.02400(13) |
| O1 | 0.64475(15) | 0.28798(15) | 0.86937(10) | 0.0312(3) |
| N1 | 0.96037(16) | 0.42742(15) | 0.84338(11) | 0.0213(3) |
Antibacterial Properties
Research has indicated that derivatives of tetrahydropyrimidines exhibit significant antibacterial activity against various bacterial strains. This compound has been tested against Gram-positive and Gram-negative bacteria using the agar disc-diffusion method.
Case Study: Antibacterial Testing
In a study assessing the antibacterial efficacy of similar compounds, it was found that many exhibited potent activity against strains such as Staphylococcus aureus and Escherichia coli. For instance:
- Compound A : IC50 = 200 nM against E. coli.
- Compound B : IC50 = 140 nM against S. aureus.
These findings suggest that this compound may also have comparable or superior activity against similar bacterial strains .
The mechanism by which these compounds exert their antibacterial effects is believed to involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways. The presence of the sulfanylidene group may enhance interaction with bacterial enzymes or receptors involved in these processes .
Q & A
Q. What are the optimized synthetic routes for preparing ethyl 4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate?
The compound is synthesized via the Biginelli reaction, a one-pot multicomponent condensation of aldehydes, β-ketoesters, and thiourea. Key optimizations include:
- Catalyst : Silica gel-supported L-pyrrolidine-2-carboxylic acid-4-hydrogen sulfate improves yield (85–92%) and reduces reaction time (4–6 hours under reflux) .
- Temperature gradient : A stepwise temperature ramp (60°C → 80°C → reflux) minimizes side reactions .
- Solvent selection : Ethanol or acetonitrile enhances solubility of intermediates .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- NMR/IR : H and C NMR confirm regiochemistry; IR identifies the thiocarbonyl (C=S) stretch at ~1250 cm .
- X-ray diffraction : Single-crystal analysis reveals triclinic (P1) or monoclinic (P2/c) systems. For example:
- Unit cell parameters : Å, Å, Å, , , .
- Hydrogen bonding : N–H···S interactions stabilize the crystal lattice .
Q. How is purity assessed during synthesis?
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) confirms >95% purity .
- Melting point : Consistency with literature values (e.g., 447 K) validates purity .
Advanced Research Questions
Q. What thermodynamic parameters govern solubility in organic solvents?
Thermodynamic studies in solvents like acetonitrile and ethyl acetate reveal:
| Solvent | ΔsolH° (kJ/mol) | ΔsolS° (J/mol·K) |
|---|---|---|
| Acetonitrile | 23.4 | 58.1 |
| Ethyl acetate | 19.8 | 49.3 |
| 2-Propanol | 18.2 | 45.6 |
| Higher ΔsolH° in polar solvents indicates stronger solute-solvent interactions . |
Q. How do crystal packing and weak interactions influence stability?
- Hydrogen-bonded chains : N–H···S and C–H···O interactions form dimeric networks, enhancing thermal stability (decomposition >200°C) .
- Packing efficiency : Monoclinic systems (e.g., Å, ) exhibit denser packing than triclinic forms .
Q. What mechanisms underlie its biological activity?
- Kinase inhibition : The thiocarbonyl group chelates ATP-binding sites, with IC values <10 µM for tyrosine kinases .
- Antitubercular activity : Substituent effects (e.g., 4-methoxyphenyl) enhance lipophilicity, improving membrane penetration .
Q. How is regioselectivity controlled during dihydropyrimidine synthesis?
- Catalyst design : Brønsted acids promote cyclocondensation at the C4 position .
- Steric effects : Bulky substituents (e.g., 4-trifluoromethylphenyl) favor 1,4-dihydropyrimidine over 1,2-isomers .
Q. What solvent systems optimize green synthesis and scalability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
